7-[(2-chlorophenyl)methyl]-3-methyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione
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Overview
Description
7-[(2-chlorophenyl)methyl]-3-methyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound that belongs to the purine family It is characterized by the presence of a chlorophenyl group, a methyl group, and a propan-2-ylidenehydrazinyl group attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(2-chlorophenyl)methyl]-3-methyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps. One common method starts with the preparation of the purine core, followed by the introduction of the chlorophenyl group through a nucleophilic substitution reaction. The methyl group is then added via alkylation, and the propan-2-ylidenehydrazinyl group is introduced through a condensation reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture, as well as using catalysts to enhance the reaction rate. Purification techniques such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7-[(2-chlorophenyl)methyl]-3-methyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7-[(2-chlorophenyl)methyl]-3-methyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(2-chlorophenyl)methyl]-3-methyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-Chloroethyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 7-(2-Chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
7-[(2-chlorophenyl)methyl]-3-methyl-8-[2-(propan-2-ylidene)hydrazin-1-yl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-3-methyl-8-(2-propan-2-ylidenehydrazinyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6O2/c1-9(2)20-21-15-18-13-12(14(24)19-16(25)22(13)3)23(15)8-10-6-4-5-7-11(10)17/h4-7H,8H2,1-3H3,(H,18,21)(H,19,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOCCHRNUGYXOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)NC(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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